molecular formula C26H24N2O4 B3435266 5-methyl-N-[2-methyl-4-[3-methyl-4-[(5-methylfuran-2-carbonyl)amino]phenyl]phenyl]furan-2-carboxamide

5-methyl-N-[2-methyl-4-[3-methyl-4-[(5-methylfuran-2-carbonyl)amino]phenyl]phenyl]furan-2-carboxamide

Cat. No.: B3435266
M. Wt: 428.5 g/mol
InChI Key: ZIYBSKDSZYEJAZ-UHFFFAOYSA-N
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Description

5-methyl-N-[2-methyl-4-[3-methyl-4-[(5-methylfuran-2-carbonyl)amino]phenyl]phenyl]furan-2-carboxamide is a complex organic compound featuring multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[2-methyl-4-[3-methyl-4-[(5-methylfuran-2-carbonyl)amino]phenyl]phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the esterification reaction between a methyl ketone and p-aminobenzoic acid . The reaction conditions often require the use of catalysts such as Pd(OAc)2 and bases like K2CO3 in solvents like N-methyl-2-pyrrolidone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[2-methyl-4-[3-methyl-4-[(5-methylfuran-2-carbonyl)amino]phenyl]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions are common due to the presence of aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-methyl-N-[2-methyl-4-[3-methyl-4-[(5-methylfuran-2-carbonyl)amino]phenyl]phenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 5-methyl-N-[2-methyl-4-[3-methyl-4-[(5-methylfuran-2-carbonyl)amino]phenyl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    5-methyl-2-furancarboxylic acid: Shares the furan ring structure but lacks the complex aromatic substitutions.

    N-methyl-4-aminobenzoic acid: Contains the amino and carboxyl functional groups but differs in the overall structure.

Uniqueness

5-methyl-N-[2-methyl-4-[3-methyl-4-[(5-methylfuran-2-carbonyl)amino]phenyl]phenyl]furan-2-carboxamide is unique due to its combination of multiple aromatic rings and functional groups, which confer specific chemical and biological properties not found in simpler compounds .

Properties

IUPAC Name

5-methyl-N-[2-methyl-4-[3-methyl-4-[(5-methylfuran-2-carbonyl)amino]phenyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-15-13-19(7-9-21(15)27-25(29)23-11-5-17(3)31-23)20-8-10-22(16(2)14-20)28-26(30)24-12-6-18(4)32-24/h5-14H,1-4H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYBSKDSZYEJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(O4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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